REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[C:7](=[O:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].C(O)C>>[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[CH:7]([OH:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2]
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Name
|
|
Quantity
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118.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(NC(CC(C1C)=O)(C)CC)C
|
Name
|
|
Quantity
|
1000 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
|
CUSTOM
|
Details
|
Subsequently the solution is stirred for 2 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is kept below 30° C
|
Type
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DISTILLATION
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Details
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Ethanol is distilled off
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Type
|
ADDITION
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Details
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500 ml water are added to the residue which
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extract is dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
After removing the solvent 116 g (97%) 2,6-diethyl-2,3,6-trimethyl-4-hydroxypiperidin
|
Type
|
CUSTOM
|
Details
|
are obtained as yellowish liquid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1(NC(CC(C1C)O)(C)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |